N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide typically involves the reaction of 5-chloroindole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-1-yl)acetamide: Another indole derivative with similar biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of both chloro and difluorobenzamide groups, which may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C17H13ClF2N2O |
---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C17H13ClF2N2O/c18-12-2-4-16-13(8-12)11(9-22-16)5-6-21-17(23)10-1-3-14(19)15(20)7-10/h1-4,7-9,22H,5-6H2,(H,21,23) |
InChI Key |
RCQGGDFMEOTEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F)F |
Origin of Product |
United States |
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